molecular formula C10H10 B12951928 Benzene, 1,3-butadienyl-, (Z)- CAS No. 31915-94-3

Benzene, 1,3-butadienyl-, (Z)-

Cat. No.: B12951928
CAS No.: 31915-94-3
M. Wt: 130.19 g/mol
InChI Key: XZKRXPZXQLARHH-CLTKARDFSA-N
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Description

(Z)-Buta-1,3-dien-1-ylbenzene, also known as (Z)-1-Phenyl-1,3-butadiene, is an organic compound characterized by a conjugated diene system attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Buta-1,3-dien-1-ylbenzene can be achieved through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired diene. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, (Z)-Buta-1,3-dien-1-ylbenzene can be produced through catalytic dehydrogenation of styrene derivatives. This process involves the use of metal catalysts such as palladium or platinum under high temperatures and controlled conditions to ensure the selective formation of the (Z)-isomer.

Chemical Reactions Analysis

Types of Reactions: (Z)-Buta-1,3-dien-1-ylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or diketones.

    Reduction: Hydrogenation of (Z)-Buta-1,3-dien-1-ylbenzene using catalysts such as palladium on carbon can yield the fully saturated hydrocarbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Epoxides, diketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(Z)-Buta-1,3-dien-1-ylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound serves as a model system for studying conjugated diene reactivity and mechanisms.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific electronic properties.

Mechanism of Action

The reactivity of (Z)-Buta-1,3-dien-1-ylbenzene is primarily due to its conjugated diene system, which allows for various pericyclic reactions such as Diels-Alder reactions. The benzene ring can undergo electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

    (E)-Buta-1,3-dien-1-ylbenzene: The trans isomer of the compound, which has different reactivity and physical properties.

    Styrene: A simpler analog with a single double bond conjugated to the benzene ring.

    1,3-Butadiene: A diene without the benzene ring, used extensively in polymer production.

Uniqueness: (Z)-Buta-1,3-dien-1-ylbenzene is unique due to its specific (Z)-configuration, which influences its reactivity and the types of products formed in chemical reactions. Its conjugated diene system and aromatic ring make it a valuable compound for various synthetic applications.

Properties

CAS No.

31915-94-3

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

[(1Z)-buta-1,3-dienyl]benzene

InChI

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3-

InChI Key

XZKRXPZXQLARHH-CLTKARDFSA-N

Isomeric SMILES

C=C/C=C\C1=CC=CC=C1

Canonical SMILES

C=CC=CC1=CC=CC=C1

Origin of Product

United States

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